2,4-Dimethoxybenzamide
Overview
Description
2,4-Dimethoxybenzamide is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzamide, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have shown a wide range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s known that benzamides interact with their targets through various mechanisms depending on the specific derivative and target . For instance, some benzamides exhibit their effects by inhibiting specific enzymes, interacting with receptors, or disrupting cellular processes .
Biochemical Pathways
Benzamides and their derivatives have been found to influence a variety of biochemical pathways, often related to their targets of action .
Pharmacokinetics
The pharmacokinetic properties of benzamides can vary widely depending on the specific compound and its chemical structure .
Result of Action
Benzamides have been reported to exhibit a range of effects at the molecular and cellular level, including antioxidant, antibacterial, and other activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzamide can be synthesized through several methods. One common method involves the reaction of 2,4-dimethoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Another method involves the reaction of 2,4-dimethoxybenzoyl chloride with ammonia or an amine. This reaction also requires a dehydrating agent and is carried out under similar conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,4-dimethoxyaniline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxyaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dimethoxybenzamide can be compared with other benzamide derivatives such as:
2,3-Dimethoxybenzamide: Similar in structure but with methoxy groups at the 2 and 3 positions.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group, leading to different reactivity and applications.
N,N′-(1,4-Phenylene)bis(3-methoxybenzamide): A more complex derivative with multiple benzamide units, used in multi-targeted drug design.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNIWJWNLJDPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286092 | |
Record name | 2,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-95-5 | |
Record name | NSC43742 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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